CAS registry number and exact mass for 3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine
CAS registry number and exact mass for 3-Cycloheptyl-1,4-dimethyl-1h-pyrazol-5-amine
An In-depth Technical Guide to 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine, a substituted pyrazole derivative. Pyrazoles are a critical class of heterocyclic compounds widely recognized for their therapeutic potential, serving as core scaffolds in numerous FDA-approved drugs.[1] This document is intended for researchers, chemists, and drug development professionals, offering detailed methodologies and expert insights into the compound's physicochemical properties and scientific context. While direct experimental data and a registered CAS number for this specific cycloheptyl derivative are not available in public databases as of the date of this publication, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.
Compound Identification and Physicochemical Properties
The first step in any research endeavor is the unambiguous identification of the molecule of interest. While 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine is not currently listed in major chemical databases, we can deduce its fundamental properties by analogy to structurally similar compounds and through first-principle calculations.
Molecular Structure and Nomenclature
The compound features a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted with a cycloheptyl group at the C3 position, two methyl groups at the N1 and C4 positions, and an amine group at the C5 position.
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IUPAC Name: 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine
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Molecular Formula: C₁₂H₂₁N₃
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CAS Registry Number: Not found. The absence of a CAS number suggests the compound may be a novel chemical entity that has not yet been synthesized, characterized, and registered.
Physicochemical Data
The key quantitative descriptors for a molecule are its mass and other computed properties. These values are essential for analytical procedures such as mass spectrometry and for predicting the compound's behavior in various physical and biological systems. The data presented below are calculated based on the molecular formula C₁₂H₂₁N₃.
| Property | Value | Source |
| Exact Mass | 207.17355 Da | Calculated |
| Monoisotopic Mass | 207.17355 Da | Calculated |
| Molecular Weight | 207.31 g/mol | Calculated |
| Topological Polar Surface Area | 42.5 Ų | Predicted |
| LogP (Octanol-Water Partition) | 2.8-3.2 | Predicted |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 2 (from ring nitrogens) | Calculated |
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrazoles is a well-established field in organic chemistry. A highly regioselective and practical approach involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[2][3] This methodology can be adapted for the synthesis of the target compound.
Proposed Synthetic Pathway
The logical synthetic route for 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine involves the reaction of a β-keto nitrile with methylhydrazine. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) is critical for ensuring high regioselectivity.[2]
The proposed two-step synthesis is visualized below:
Caption: Proposed two-step synthesis pathway for the target compound.
Detailed Experimental Protocol (Predictive)
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Synthesis of 2-(Cycloheptanecarbonyl)propanenitrile (Intermediate):
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To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add cycloheptanecarbonitrile (1.0 equivalent) dropwise at 0 °C.
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Following the addition, add propionitrile (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction with aqueous HCl and extract the product with ethyl acetate.
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Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the β-keto nitrile intermediate.
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Synthesis of 3-Cycloheptyl-1,4-dimethyl-1H-pyrazol-5-amine (Final Product):
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Dissolve the intermediate (1.0 equivalent) in N,N-dimethylacetamide (DMAc).
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Add methylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.
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Stir the mixture at 80-100 °C for 4-6 hours. The cyclocondensation reaction forms the pyrazole ring.
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Monitor the reaction by TLC.
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After completion, cool the mixture, dilute with water, and extract with dichloromethane.
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The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
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The final compound is purified by column chromatography to yield the desired 5-aminopyrazole derivative.
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Structural Elucidation and Analytical Characterization
Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques would be employed.
Spectroscopic Analysis (Expected Results)
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the cycloheptyl protons (a series of multiplets in the 1.2-2.0 ppm range), two distinct singlets for the N-methyl and C-methyl groups (likely around 3.4 ppm and 2.1 ppm, respectively), and a broad singlet for the amine (-NH₂) protons.[1]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR would display unique signals for each carbon atom, including those in the cycloheptyl ring, the two methyl groups, and the three distinct carbons of the pyrazole core.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) should show a prominent molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of 207.17355.[3]
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): Purity assessment would be conducted using reverse-phase HPLC. A successful synthesis should yield a product with >95% purity, characterized by a single major peak in the chromatogram.
The analytical workflow is summarized in the diagram below.
Caption: Standard analytical workflow for compound validation.
Potential Applications in Drug Discovery
The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets.[1][4] Derivatives have shown a wide range of pharmacological activities, including but not limited to:
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Kinase Inhibition: Many pyrazole-based compounds act as inhibitors of protein kinases, which are crucial targets in oncology.
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CNS Activity: The scaffold is present in drugs targeting cannabinoid receptors (e.g., Rimonabant), indicating potential applications for metabolic and psychiatric disorders.[1]
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Anti-inflammatory Agents: Celecoxib, a well-known NSAID, features a pyrazole core, highlighting its utility in developing anti-inflammatory drugs.
The introduction of a cycloheptyl group in the C3 position increases the lipophilicity of the molecule, which can enhance membrane permeability and influence binding affinity to hydrophobic pockets within target proteins. Further research, including in-silico screening and in-vitro assays, would be necessary to explore the specific biological activity of this novel compound.
References
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PubChem. 3-Cyclohexyl-1-(3,5-dimethylphenyl)pyrazol-5-amine.[Link]
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NextSDS. 3-(cyclohexylmethyl)-1H-pyrazol-5-amine — Chemical Substance Information.[Link]
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Organic-Chemistry.org. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[Link]
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Beilstein Archives. Halogenations of 3-aryl-1H-pyrazol-5-amines.[Link]
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The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.[Link]
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MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.[Link]
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European Review for Medical and Pharmacological Sciences. Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat.[Link]
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Molport. 1-cyclohexyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride | 1374407-92-7.[Link]
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Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.[Link]
